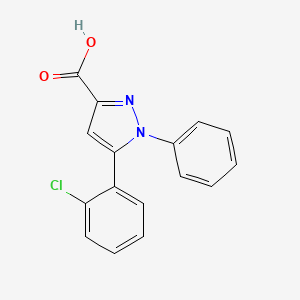

5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(2-chlorophenyl)-1-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-13-9-5-4-8-12(13)15-10-14(16(20)21)18-19(15)11-6-2-1-3-7-11/h1-10H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUFTTXEHSSHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649020 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Esterification

The carboxylic acid group readily undergoes esterification under acidic conditions. For example:

Reaction:

Conditions:

-

Catalyzed by concentrated sulfuric acid or HCl gas.

-

Requires heating (80–120°C) for 4–8 hours.

Key Features:

-

High yields (>85%) reported for methyl and ethyl esters.

-

Steric hindrance from the phenyl and chlorophenyl groups may slow reaction kinetics.

Amidation

The carboxylic acid forms amides via coupling reagents, enabling bioconjugation and pharmaceutical derivatization:

Reaction:

Conditions:

-

Ethyl dimethylaminopropyl carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.

-

Triethylamine (TEA) as a base, room temperature (25°C), 12–24 hours .

Example Applications:

-

Synthesis of FXIa inhibitors by replacing acrylamide moieties with pyrazole-carboxamide derivatives .

-

Yields range from 50% to 90%, depending on the amine substituent .

Decarboxylation

Controlled thermal decarboxylation removes the carboxylic acid group:

Reaction:

Conditions:

-

Temperatures >200°C with copper catalysts.

-

Limited mechanistic data available; likely proceeds via radical intermediates.

Nucleophilic Aromatic Substitution (Chlorophenyl Group)

The 2-chlorophenyl substituent participates in nucleophilic substitutions under specific conditions:

Reaction:

Conditions:

-

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

-

Limited experimental details available; reactivity inferred from analogous pyrazole systems.

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility:

Reaction:

Applications:

-

Improves bioavailability in pharmaceutical formulations.

Mechanistic Insights

-

Amidation: Proceeds via activation of the carboxylic acid to an O-acylisourea intermediate (EDCI-mediated), followed by nucleophilic attack by the amine .

-

Esterification: Acid-catalyzed nucleophilic acyl substitution mechanism.

-

Decarboxylation: Likely involves formation of a resonance-stabilized pyrazole radical intermediate.

Scientific Research Applications

Antioxidant Activity

Research indicates that pyrazole derivatives, including 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, exhibit potent antioxidant properties. A study highlighted the synthesis of various pyrazole derivatives and their evaluation for antioxidant activity using methods such as DPPH radical scavenging and reducing power assays. The results demonstrated that certain derivatives showed antioxidant activity significantly higher than that of standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity of Pyrazole Derivatives

| Compound | DPPH Scavenging Activity (%) | Reducing Power (OD at 700 nm) |

|---|---|---|

| Ascorbic Acid | 85% | 1.0 |

| Compound A | 90% | 1.15 |

| Compound B | 92% | 1.25 |

| This compound | TBD | TBD |

Anti-inflammatory Properties

Another significant application of this compound is its potential as an anti-inflammatory agent. Pyrazole derivatives have been shown to inhibit the activity of lipoxygenase enzymes, which are involved in the inflammatory response. In vitro studies demonstrated that compounds similar to this compound effectively reduced inflammation markers, suggesting its utility in treating inflammatory diseases .

Synthesis and Structural Studies

The synthesis of this compound has been documented in various studies, emphasizing its structural versatility and ease of modification. Molecular modeling studies have been conducted to predict its binding affinity to biological targets, enhancing the understanding of its mechanism of action .

Case Study 1: Antioxidant Evaluation

A recent study synthesized multiple pyrazole derivatives and evaluated their antioxidant properties using both in vitro and in vivo models. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced antioxidant activity, with some compounds exhibiting effects comparable to established antioxidants .

Case Study 2: Lipoxygenase Inhibition

In another investigation, researchers focused on the inhibition of lipoxygenase by pyrazole derivatives. The study revealed that certain compounds showed substantial inhibition rates, suggesting their potential as therapeutic agents in managing conditions like asthma and arthritis due to their anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positional Isomerism

The position of the chlorophenyl group significantly impacts molecular properties:

- 5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid (4b) : The para-chlorophenyl substituent reduces steric hindrance compared to the ortho isomer. This compound exhibits a melting point >300°C, indicating strong intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .

- 5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid : The meta-chlorophenyl analog (CAS 54006-63-2) has a similarity score of 0.52 to the target compound, suggesting divergent electronic properties due to altered resonance effects .

Table 1: Substituent Effects on Pyrazole Derivatives

| Compound Name | Substituent Position | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 2-Chlorophenyl | Not reported | 298.73 |

| 5-(4-Chlorophenyl)-1-phenyl analog (4b) | 4-Chlorophenyl | >300 | 298.73 |

| 5-(3-Chlorophenyl)-1H-pyrazole analog | 3-Chlorophenyl | Not reported | 214.63 |

Structural and Crystallographic Features

- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid : This analog (CAS 59074-26-9) features a methyl group at position 4 and a dichlorophenyl group at position 1. X-ray crystallography reveals intramolecular O-H⋯O hydrogen bonds and π-π interactions (centroid distances: 3.859 Å and 3.835 Å), stabilizing its crystal lattice. The dihedral angles between aromatic rings range from 43.00° to 69.99°, indicating moderate planarity disruption .

Biological Activity

5-(2-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, also known by its CAS number 55042-89-2, is a compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H11ClN2O2. It features a pyrazole ring substituted with a chlorophenyl and phenyl group, contributing to its biological activity. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H11ClN2O2 |

| Molecular Weight | 298.73 g/mol |

| InChI Key | YECLPKDINYXXNB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=CC=C3Cl |

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines. A study highlighted that pyrazole derivatives could inhibit the proliferation of cancer cells through multiple mechanisms, including the modulation of apoptotic pathways and the inhibition of oncogenic signaling pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. In particular, compounds containing the pyrazole scaffold have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The selectivity for COX-2 over COX-1 is particularly desirable for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrazoles have shown efficacy against various bacterial strains, suggesting their potential as therapeutic agents in treating infections . The mechanism often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

Study on Anticancer Effects

A recent study demonstrated that a series of pyrazole derivatives, including compounds structurally related to this compound, exhibited potent anticancer activity against human cancer cell lines such as H460 and A549. The study reported IC50 values indicating effective dose-dependent responses .

Evaluation of Anti-inflammatory Activity

In a comparative study assessing various pyrazole derivatives for their anti-inflammatory effects, one derivative showed an impressive selectivity index for COX-2 inhibition compared to traditional NSAIDs like celecoxib. This suggests that modifications in the pyrazole structure can enhance therapeutic profiles while reducing adverse effects .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Anticancer | Induces apoptosis in multiple cancer lines |

| Anti-inflammatory | Selective COX-2 inhibition with minimal side effects |

| Antimicrobial | Effective against various bacterial strains |

Q & A

Q. What are the standard synthetic routes for 5-(2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting hydrazine derivatives with β-keto esters or diketones. Substituents like the 2-chlorophenyl group are introduced through halogenated aryl precursors. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and using catalysts like acetic acid. Purification is achieved via recrystallization from ethanol or methanol .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- X-ray crystallography : Resolves bond lengths, angles, and packing modes. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 13.192 Å, b = 8.817 Å, c = 30.012 Å) are reported for related pyrazole-carboxylic acids .

- NMR/FTIR : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and substituent positions.

- Elemental analysis : Validates molecular formulas (e.g., C₁₇H₁₁Cl₃N₂O₂) .

Q. How does the 2-chlorophenyl substituent influence physicochemical properties?

The electron-withdrawing chlorine atom increases acidity of the carboxylic acid group (pKa ~3–4) and affects solubility. Crystallographic data show that bulky aryl groups (e.g., 2-chlorophenyl) induce steric hindrance, altering molecular packing and melting points (>200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data between pyrazole-carboxylic acid derivatives?

Contradictions may arise from differences in substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl) or crystallization solvents. To address this:

- Compare unit cell parameters (e.g., β angles in monoclinic systems vs. orthorhombic systems).

- Refine data using software like SHELXL to adjust thermal displacement parameters and occupancy factors .

- Validate with complementary techniques (e.g., PXRD for phase purity).

Q. What strategies optimize synthetic yields while minimizing side reactions?

- Temperature control : Lower temperatures reduce decarboxylation of the carboxylic acid group.

- Protecting groups : Use methyl esters to stabilize the carboxylic acid during synthesis, followed by hydrolysis .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cyclocondensation .

Q. How do computational models predict bioactivity of pyrazole-carboxylic acids?

- Docking studies : Analyze interactions with target proteins (e.g., carbonic anhydrase isoforms) using software like AutoDock. The trifluoromethyl group in analogs enhances binding via hydrophobic interactions .

- QSAR models : Correlate substituent electronegativity (e.g., Cl, CF₃) with IC₅₀ values for enzyme inhibition .

Key Methodological Notes

- Contradiction analysis : Always cross-validate spectral and crystallographic data with multiple batches.

- Hygroscopic intermediates : Store under inert atmosphere (N₂/Ar) to prevent hydration .

- Biological assays : Use phosphate buffers (pH 7.4) to maintain carboxylic acid ionization during activity tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.